molecular formula C14H14O B13955244 4,6-Dimethyl-[1,1'-biphenyl]-2-ol

4,6-Dimethyl-[1,1'-biphenyl]-2-ol

Cat. No.: B13955244
M. Wt: 198.26 g/mol
InChI Key: GHQKKXMTRJXSQY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-[1,1'-biphenyl]-2-ol (CAS 76219-34-6) is a biphenyl derivative of interest in organic synthesis and medicinal chemistry research. This compound features a phenolic hydroxyl group and methyl substituents, a structural motif found in certain phytoalexins—natural defense compounds produced by plants . Biphenyl scaffolds are recognized as privileged structures in drug discovery and are present in various marketed drugs and bioactive molecules . Recent scientific literature highlights that biphenyl derivatives, particularly those with specific hydroxylation patterns, are being investigated for their potent biological activities . A 2022 study synthesized and evaluated a series of biphenyl derivatives and found that compounds with hydroxyl groups on the biphenyl ring system demonstrated significant antibacterial activities against a range of prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . This suggests that this compound serves as a valuable chemical building block for researchers developing novel antibacterial agents to address the global public health crisis of antimicrobial resistance . The compound must be stored in a dark place under an inert atmosphere at room temperature to ensure stability . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

3,5-dimethyl-2-phenylphenol

InChI

InChI=1S/C14H14O/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3

InChI Key

GHQKKXMTRJXSQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthesis from 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarbonyl Dichloride

A reported method involves starting from 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid, which is converted to the acid chloride using thionyl chloride under nitrogen atmosphere and reflux conditions. This acid chloride then reacts with amines to form peptide hybrids, indicating the versatility of the biphenyl scaffold for further functionalization.

Though this method targets peptide hybrids, the initial preparation of the dimethyl biphenyl core with ortho substituents is relevant for synthesizing 4,6-dimethyl biphenyl derivatives.

Bromination and Debromination Strategy

Bromination at methyl-substituted biphenyls followed by selective debromination is a key preparative route:

  • Bromination of 4'-methyl-2-cyanobiphenyl with N-bromosuccinimide (NBS) and benzoyl peroxide in dichloromethane under reflux yields bromomethyl biphenyl intermediates.
  • The bromination reaction often produces over-brominated byproducts, including dibromo derivatives.
  • Debromination is achieved by treating the crude bromination product or crystallization mother liquor with zinc powder in an aqueous alkaline medium (e.g., sodium hydroxide solution) and a water-miscible aprotic solvent such as tetrahydrofuran (THF) or dioxane at 15–30 °C.
  • The zinc powder reduces the brominated intermediates, restoring the methyl group and allowing recovery of high-purity biphenyl compounds.

This method is notable for its economic and environmental advantages, enabling recycling of bromination mother liquors and improving overall yields.

Detailed Experimental Procedures and Data

The following table summarizes key experimental conditions and yields from debromination reactions relevant to biphenyl derivatives similar to this compound:

Example Starting Material / Crude Product Solvent System Alkali Concentration Reducing Agent Temperature (°C) Reaction Time (h) Yield (%) Notes
1 N-(triphenylmethyl)-5-(4'-bromomethyl biphenyl-2-yl) tetrazole THF + 15% NaOH (aqueous) 15% NaOH Zinc powder (added in 3 batches) 15–20 3 (after last addition) 94 Stirring 1 h after each zinc addition, standing after reaction
2 Same as Example 1 Dioxane + 15% NaOH (aqueous) 15% NaOH Zinc powder 15–20 - 88 Solvent switched to dioxane
3 2-cyano-4'-bromomethyl biphenyl THF + 15% NaOH (aqueous) 15% NaOH Zinc powder 15–20 3 91.5 Distillation under reduced pressure after reaction
6 Crude product from bromination mother liquor (mixed brominated species) THF + 15% NaOH (aqueous) 15% NaOH Zinc powder (3 batches) 15–20 3 50 (from 60g crude) HPLC content: 70% desired, 20% dibromo, 10% others

Table 1: Debromination conditions and yields for biphenyl derivatives

Industrial and Environmental Considerations

The debromination method using zinc powder in aqueous alkaline organic solvent mixtures is advantageous due to:

  • Use of inexpensive and readily available reagents (zinc powder, sodium hydroxide).
  • Mild reaction conditions (ambient to moderate temperatures).
  • High recovery yields and purity.
  • Capability to recycle bromination mother liquors, reducing waste and improving sustainability.
  • Applicability for preparing intermediates in sartan antihypertensive drug synthesis.

Summary of Key Preparation Steps for this compound

  • Biphenyl Core Formation: Employ Suzuki-Miyaura cross-coupling of appropriately substituted aryl halides and boronic acids under Pd catalysis with bases like K3PO4 in solvents such as THF or dioxane.

  • Selective Bromination: Introduce bromomethyl groups at methyl-substituted positions using NBS and benzoyl peroxide under reflux in dichloromethane.

  • Debromination Reduction: Treat brominated intermediates or crude bromination mother liquors with zinc powder in aqueous alkaline media (e.g., 15% NaOH) and water-miscible aprotic solvents (THF or dioxane) at 15–30 °C to remove excess bromine substituents and recover methyl groups.

  • Hydroxylation: Introduce the hydroxyl group at position 2 via directed ortho-metalation or other selective hydroxylation methods post biphenyl core assembly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as biphenyl alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the phenyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Biphenyl alcohols and other reduced forms.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- is used as a building block for synthesizing more complex molecules.

Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cells and bacteria .

Industry: In the industrial sector, [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6-Dimethyl-[1,1'-biphenyl]-2-ol with key analogs, focusing on structural, physical, and functional differences.

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound -OH (2), -CH₃ (4,6) ~214.3* Not reported Inferred: Polymer intermediates, disinfectants
o-Phenylphenol ([1,1'-biphenyl]-2-ol) -OH (2) 170.21 57–59 Fungicide, disinfectant
3,4'-Dimethyl-1,1'-biphenyl -CH₃ (3,4') 182.26 Not reported Non-target pollutant in environmental studies
2-(4-Biphenylyl)-2-propanol -C(CH₃)₂OH (2) 226.31 Not reported Intermediate in organic synthesis
4,4'-Biphenyldiol -OH (4,4') 186.21 285–290 Antioxidant, polymer precursor

*Calculated based on molecular formula.

Key Comparisons:

Acidity and Reactivity: The hydroxyl group in this compound is less acidic than in o-phenylphenol due to electron-donating methyl substituents, which destabilize the phenoxide ion. This reduces its reactivity in acid-base reactions compared to o-phenylphenol . In contrast, 4,4'-biphenyldiol ([1,1'-biphenyl]-4,4'-diol) has two hydroxyl groups, enhancing its antioxidant activity and making it a preferred monomer in heat-resistant polymers .

o-Phenylphenol is a well-documented fungicide and disinfectant but is classified as a hazardous substance due to its irritant properties .

Synthetic Utility: 3,4'-Dimethyl-1,1'-biphenyl () lacks a hydroxyl group, rendering it less reactive in condensation reactions but more stable in environmental matrices. It has been identified as a non-target pollutant in environmental screening . 2-(4-Biphenylyl)-2-propanol () features a tertiary alcohol group, making it a versatile intermediate for synthesizing branched hydrocarbons or pharmaceuticals.

Table 2: Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Persistence Regulatory Status
This compound Not reported; inferred low water solubility Likely moderate No specific regulations
o-Phenylphenol Skin/eye irritant; hazardous substance High Regulated under EPA
4,4'-Biphenyldiol Low acute toxicity; used in food-grade polymers Low Generally recognized as safe (GRAS)

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